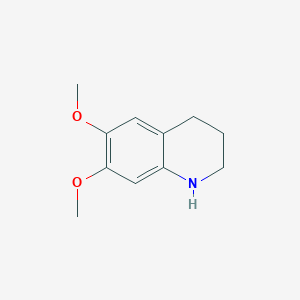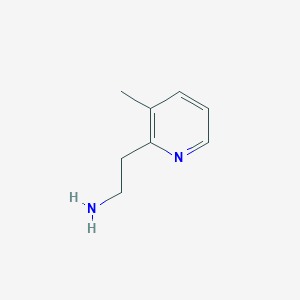
6,7-Diméthoxy-1,2,3,4-tétrahydroquinoléine
Vue d'ensemble
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinoline ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It finds applications in the development of dyes, pesticides, and corrosion inhibitors.
Mécanisme D'action
Target of Action
The primary target of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is the sigma-2 receptor . This receptor has been extensively studied for its role in various pharmacological functions, tumor imaging, and cancer therapeutics .
Mode of Action
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline interacts with the sigma-2 receptor, demonstrating high affinities and selectivities . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The sigma-2 receptor, its primary target, is known to be involved in various cellular processes, including cell proliferation and apoptosis
Result of Action
The molecular and cellular effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline’s action are largely dependent on its interaction with the sigma-2 receptor . Given the receptor’s involvement in cell proliferation and apoptosis, the compound could potentially influence these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the sigma-2 receptor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents followed by dehydration and reduction .
Industrial Production Methods
Industrial production methods for 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Dehydrating agents like POCl3 and P2O5 are also frequently used .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methoxy groups at the 6th and 7th positions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This is a closely related compound with similar biological activities.
Uniqueness
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h6-7,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRHKEBPRVFTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588454 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99986-04-6 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)







![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)
